molecular formula C6H4BClF2O2 B3031151 3-Chloro-4,5-difluorophenylboronic acid CAS No. 1643467-84-8

3-Chloro-4,5-difluorophenylboronic acid

Cat. No.: B3031151
CAS No.: 1643467-84-8
M. Wt: 192.36
InChI Key: SKVAJRYSVMMITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are organoboron compounds that have become cornerstone reagents in modern organic chemistry. nih.govnih.gov Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgmusechem.comwikipedia.org This reaction's versatility allows for the synthesis of complex molecules, such as biaryls, which are common structural motifs in pharmaceuticals and natural products. musechem.com Arylboronic acids are favored for their stability, low toxicity, and ease of handling compared to other organometallic reagents. organic-chemistry.org Their functional group tolerance and ability to react under mild conditions make them highly valuable in multi-step synthetic sequences. libretexts.org

The utility of arylboronic acids extends beyond Suzuki-Miyaura coupling to include Chan-Lam amination, Brown oxidation, and homologation reactions. Their ability to form reversible covalent bonds with diols is another key feature, enabling applications in sensing and purification. chemimpex.com In medicinal chemistry, the boronic acid moiety itself is of interest, with drugs like bortezomib (B1684674) (a proteasome inhibitor for treating multiple myeloma) highlighting the therapeutic potential of this functional group. nih.govmdpi.com

Influence of Halogenation on the Electronic and Reactivity Profiles of Phenylboronic Acids

The introduction of halogen atoms onto the phenyl ring of a boronic acid significantly modulates its electronic properties and reactivity. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect, which can influence the acidity of the boronic acid and its reactivity in cross-coupling reactions. researchgate.net This electronic perturbation can affect the rates of oxidative addition and transmetalation in the Suzuki-Miyaura catalytic cycle. libretexts.orgchemrxiv.org

Furthermore, the presence of halogens provides additional synthetic handles for further functionalization. For instance, a chloro or bromo substituent can participate in subsequent cross-coupling reactions, allowing for the sequential construction of complex molecular architectures. The specific placement of halogens on the aromatic ring also offers regiochemical control in subsequent reactions. The unique properties of fluorine, such as its small size and high electronegativity, can also be used to fine-tune the pharmacokinetic and metabolic profiles of drug candidates. innospk.com

Contextualizing 3-Chloro-4,5-difluorophenylboronic Acid within Advanced Chemical Research

This compound is a specific example of a polyhalogenated phenylboronic acid, a class of compounds that is of growing interest in advanced chemical research, particularly in the synthesis of novel pharmaceuticals and agrochemicals. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a synthetic building block.

The combination of a chloro and two fluoro substituents on the phenyl ring creates a unique electronic environment. This substitution pattern is anticipated to influence the compound's reactivity in cross-coupling reactions and impart specific properties to the resulting products. Based on the applications of its isomers, it is plausible that this compound would be a valuable intermediate in the synthesis of complex, biologically active molecules. chemimpex.com

A common synthetic route to arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. google.com Another established method is the palladium-catalyzed borylation of aryl halides. nih.govorganic-chemistry.org Given the availability of 3-Chloro-4,5-difluorobenzoic acid, a likely precursor, it is reasonable to assume that this compound can be synthesized via established methodologies.

The table below presents data for closely related isomers, which helps to contextualize the anticipated properties of this compound.

Table 1: Properties of Isomeric Chloro-Difluorophenylboronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Chloro-3,5-difluorophenyl)boronic acid864759-63-7C₆H₄BClF₂O₂192.36
3-Chloro-2,5-difluorophenylboronic acidNot AvailableC₆H₄BClF₂O₂192.35

The unique substitution pattern of this compound makes it a promising candidate for use in Suzuki-Miyaura coupling reactions to introduce the 3-chloro-4,5-difluorophenyl moiety into larger molecules. This structural unit is of interest in medicinal chemistry, where the strategic placement of halogen atoms can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.gov

Properties

IUPAC Name

(3-chloro-4,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVAJRYSVMMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260999
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643467-84-8
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643467-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-difluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Applications of 3 Chloro 4,5 Difluorophenylboronic Acid in Advanced Organic Transformations

Cross-Coupling Reactions Featuring 3-Chloro-4,5-difluorophenylboronic Acid as a Coupling Partner

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mychemblog.com Within this field, this compound has emerged as a valuable nucleophilic reagent, primarily due to the stability, ease of preparation, and relatively low toxicity of organoboron compounds. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mychemblog.comlibretexts.org The reaction mechanism typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org this compound is frequently employed in this reaction to synthesize complex biaryl structures.

The electronic properties of both coupling partners significantly influence the efficiency of the Suzuki-Miyaura reaction. This compound is considered an electron-deficient boronic acid due to the strong electron-withdrawing effects of its fluorine and chlorine substituents. While electron-poor arylboronic acids can be challenging coupling partners due to their reduced nucleophilicity and slower transmetalation rates, they are efficient in reactions with various aryl arenesulfonates. nih.gov

The coupling of this boronic acid with electron-deficient halogenated arenes, such as chloro-heterocycles, is of particular interest for the synthesis of pharmaceutically relevant molecules. researchgate.net The success of these couplings often requires carefully optimized reaction conditions to overcome the inherent low reactivity of both partners. For instance, aryl chlorides, which are economically attractive starting materials, are less reactive than the corresponding bromides or iodides and demand highly active catalytic systems. researchgate.net The scope of the reaction has been shown to include a wide range of substituted aryl and heteroaryl chlorides. nih.gov

Table 1: Representative Substrate Scope in Suzuki-Miyaura Coupling

Aryl Halide SubstrateCatalyst SystemBaseSolventYield (%)
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄TolueneHigh
2-Chloro-5-nitropyrimidinePd-PPh₃-G3 / TMSOKTMSOKDMEModerate-Good
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/Ethanol>90
3-Bromo-5-chloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHGood

Note: This table represents typical couplings involving electron-deficient substrates and advanced catalytic systems, illustrating the conditions often required for partners like this compound. Data is illustrative of general findings in the field. mdpi.comnih.govnih.gov

The successful coupling of challenging substrates like this compound with electron-deficient aryl chlorides hinges on the development of highly efficient palladium catalysts. researchgate.net The catalyst system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a supporting ligand. organic-chemistry.orglibretexts.org

Ligand design is crucial for enhancing catalyst activity and stability. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., SPhos, RuPhos, XPhos) and N-heterocyclic carbenes (NHCs), have proven highly effective. researchgate.netresearchgate.net These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and allowing reactions to proceed under milder conditions. libretexts.org For example, catalyst systems involving ligands like XPhos have been instrumental in advancing the cross-coupling of fluorophenylboronic acids with aryl chlorides. nih.gov The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also plays a critical role and must be optimized for each specific substrate pair. researchgate.netmdpi.com

Table 2: Comparison of Catalytic Systems for Challenging Couplings

Palladium PrecursorLigandKey AdvantageTypical Substrates
Pd(OAc)₂PCy₃Effective for aryl triflatesAryl & Vinyl Triflates
Pd₂(dba)₃P(t-Bu)₃High activity at room temperatureAryl & Vinyl Halides (incl. Chlorides)
PdCl₂(dtbpf)dtbpfHigh efficiency for heteroaryl chlorides3-Chloro-5-oxadiazol-2-yl Pyridine
Pd(OAc)₂XPhosOvercomes low reactivity of electron-poor partnersFluorophenylboronic acids, Aryl Chlorides

Note: This table summarizes common high-activity catalyst systems used for difficult Suzuki-Miyaura reactions, relevant to the coupling of this compound. organic-chemistry.orgnih.govresearchgate.net

In Suzuki-Miyaura reactions involving complex substrates, controlling selectivity is paramount. Stereoselectivity , the preferential formation of one stereoisomer over another, is critical when creating chiral molecules. While the core Suzuki reaction proceeds with retention of stereochemistry at sp² centers, the use of specific chiral ligands can induce asymmetry in the product. beilstein-journals.orgrichmond.edu

Positional selectivity (or regioselectivity) becomes crucial when a substrate contains multiple, chemically distinct halogen atoms. The reaction can often be directed to a specific position based on the inherent reactivity differences of carbon-halogen bonds (typically C-I > C-Br > C-Cl > C-F). nih.gov This allows for sequential, site-selective couplings. For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling will preferentially occur at the more reactive carbon-bromine bond. nih.govnih.gov This principle is widely exploited in the synthesis of complex, multi-substituted aromatic compounds, where a less reactive site can be reserved for a subsequent transformation. nih.govresearchgate.net

While the Suzuki reaction is defined by C-C bond formation, organoboronic acids like this compound are also valuable reagents in forming carbon-heteroatom bonds. The most prominent examples are the Chan-Lam and Buchwald-Hartwig amination reactions for creating C-N and C-O bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. While this reaction typically does not use boronic acids, related protocols for C-N bond formation have been developed that do. researchgate.net These reactions are indispensable for synthesizing anilines and related compounds, which are prevalent in pharmaceuticals.

The Chan-Lam coupling uses a copper catalyst to form C-N or C-O bonds from arylboronic acids and N-H or O-H containing compounds, respectively. This method is often complementary to palladium-catalyzed reactions and can be performed under milder conditions, sometimes even in the presence of air. The use of this compound in such reactions allows for the direct synthesis of substituted anilines, phenols, and their derivatives.

Homo-coupling is a reaction in which two identical molecules are joined together. In the context of Suzuki-Miyaura chemistry, the homo-coupling of a boronic acid (e.g., two molecules of this compound) results in a symmetrical biaryl. This is often an undesired side reaction that consumes the boronic acid and reduces the yield of the intended cross-coupled product. researchgate.net

However, homo-coupling can also be exploited as a deliberate synthetic strategy to produce symmetrical biaryls. researchgate.nethkbu.edu.hk The reaction can be promoted by various transition metal catalysts, including palladium and copper. researchgate.netresearchgate.net Conditions can be optimized to favor this pathway, often involving the use of an oxidant and specific ligand systems. lookchem.com For instance, palladium-catalyzed homo-coupling can be promoted by phosphine or phosphite (B83602) ligands at elevated temperatures, providing an efficient route to symmetrical molecules. hkbu.edu.hklookchem.com

Suzuki-Miyaura Cross-Coupling for Directed C-C Bond Formation

Utilization as a Pivotal Building Block in Complex Molecule Synthesis

This compound serves as a crucial intermediate in organic synthesis, valued for the specific arrangement of its chloro and fluoro substituents on the phenyl ring. The presence of these halogens significantly influences the electronic properties and reactivity of the molecule, while the boronic acid group provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This combination makes it an important building block for constructing more complex molecular architectures with tailored properties.

Synthetic Routes to Fluorinated Biaryls and Advanced Polyaromatic Systems

The primary application of this compound in this context is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and polyaromatic compounds. libretexts.org In a typical Suzuki coupling, the organoboronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

The fluorine and chlorine atoms on the this compound ring act as electron-withdrawing groups, which can influence the reactivity of the compound and the properties of the final product. researchgate.net Fluorinated biaryls are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. mdpi.com

Below is a representative table of Suzuki-Miyaura coupling reactions utilizing arylboronic acids to form biaryl compounds.

Aryl Boronic AcidCoupling Partner (Ar-X)CatalystBaseSolventProduct Type
This compoundBromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂OFluorinated Biaryl
Phenylboronic acid2,3,5-trichloropyridinePd(OAc)₂K₂CO₃H₂OHeterobiaryl researchgate.net
3,5-Difluorophenylboronic acidAryl HalidePd CatalystBaseOrganic SolventDifluorinated Biaryl sigmaaldrich.com
Arylboronic acidAryl ChloridePd₂(dba)₃/P(t-Bu)₃K₃PO₄DioxaneBiaryl organic-chemistry.org

Incorporation into Functional Materials, Including Liquid Crystals and Specialty Polymers

Fluorinated compounds are highly sought after in the development of advanced functional materials, particularly liquid crystals (LCs). beilstein-journals.org The inclusion of fluorine atoms into the molecular structure of LC materials can significantly alter their mesomorphic and electro-optical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to materials with desirable characteristics such as high polarity, low viscosity, and broad temperature ranges for the liquid crystal phase. mdpi.com

This compound can be used as a precursor to synthesize rod-like molecules that form the basis of liquid crystal phases. beilstein-journals.org Through reactions like the Suzuki coupling, the 3-chloro-4,5-difluorophenyl moiety can be incorporated into larger mesogenic cores. These fluorinated moieties can enhance the molecular dipole moment and influence intermolecular interactions, which are critical for the formation and stability of nematic and other mesophases used in liquid crystal displays (LCDs). mdpi.com For instance, chiral dopants derived from fluorinated precursors are added to achiral nematic liquid crystals to induce a helical twist, a fundamental requirement for twisted nematic (TN) and super-twisted nematic (STN) display modes. beilstein-journals.org

In the realm of specialty polymers, boronic acids and their derivatives are used to create polymers with unique functionalities. Boronic acid-containing polymers can exhibit responsiveness to stimuli such as pH and the presence of saccharides, owing to the reversible covalent interactions between the boronic acid group and diols. acs.org While specific examples for this compound are not prevalent, the principles of incorporating fluorinated phenylboronic acids into polymer backbones are established for creating materials for sensors, separation membranes, and drug delivery systems.

Precursors for Biochemically Significant Scaffolds and Potential Enzyme Modulators

Boron-containing compounds, especially boronic acids, have gained significant attention in medicinal chemistry as they can act as inhibitors for various enzymes, particularly serine proteases. nih.govnih.gov The utility of this compound in this area lies in its potential to serve as a starting scaffold for more complex, biologically active molecules. The phenylboronic acid moiety can be derivatized to create compounds that target the active sites of specific enzymes. researchgate.net

The design of boronic acid-based enzyme inhibitors is rooted in their unique electronic properties. nih.gov Boron's empty p-orbital makes the boronic acid group a Lewis acid, allowing it to accept a pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue. researchgate.net This interaction allows the boron center to convert from a trigonal planar (sp²) geometry to a more stable tetrahedral (sp³) state, which can mimic the transition state of the enzymatic reaction. researchgate.net This transition-state analogy is a powerful principle in inhibitor design, leading to tight binding and potent inhibition.

Key principles in the rational design of these inhibitors include:

Transition-State Mimicry : The boronic acid forms a covalent, yet often reversible, adduct with a key catalytic residue (e.g., serine), mimicking the tetrahedral intermediate of substrate hydrolysis. researchgate.net

Structure-Based Design : Utilizing X-ray crystallography or computational modeling of the target enzyme, inhibitors can be designed to fit precisely into the active site. 182.160.97 Aromatic groups can be added to enhance binding affinity and selectivity through interactions with specific pockets in the enzyme. researchgate.net

Pharmacophore Mapping : Identifying the essential chemical groups and their spatial arrangement required for binding allows for the design of novel inhibitors. 182.160.97 The core scaffold, such as the 3-chloro-4,5-difluorophenyl group, can be decorated with other functionalities to optimize interactions with the target.

To create boronic acid analogues with specific biological activities, chemists employ various synthetic strategies to modify the parent scaffold. Starting with a compound like this compound, modifications can be made to enhance potency, selectivity, and pharmacokinetic properties.

Common synthetic strategies include:

Peptide Coupling : Incorporating the boronic acid into a peptide sequence can create highly specific inhibitors for proteases. nih.gov For example, dipeptidyl boronic acids are known potent inhibitors of the proteasome. nih.gov The synthesis involves coupling an amino boronate with an amino acid or peptide chain. nih.gov

Functional Group Interconversion : The chloro and fluoro substituents on the phenyl ring can be replaced or supplemented with other groups to probe structure-activity relationships (SAR). This can involve nucleophilic aromatic substitution or further cross-coupling reactions at different positions.

Boronic Ester Formation : The boronic acid can be converted into a boronic ester, such as a pinacol (B44631) ester. nih.gov This can serve as a protecting group during synthesis or be used to create prodrugs that improve bioavailability, releasing the active boronic acid under physiological conditions. acs.org

Inhibitor ClassTarget Enzyme ClassMechanism of ActionKey Structural Feature
Peptidyl BoronatesSerine Proteases, ProteasomeForms a stable adduct with the active site serine. researchgate.netα- or β-aminoboronic acid incorporated into a peptide. nih.gov
BenzoxaborolesVarious (e.g., Leucyl-tRNA synthetase)Covalent interaction with active site residues. researchgate.netCyclic internal ester of a phenylboronic acid. researchgate.net
Arylboronic AcidsHistone Deacetylases (HDACs)Coordinates with the zinc ion in the active site. researchgate.netAromatic ring with a boronic acid group. researchgate.net

Catalytic Roles of Fluorinated Phenylboronic Acid Derivatives in Organic Reactions

Beyond their role as stoichiometric reagents in cross-coupling reactions, boronic acids are emerging as versatile catalysts in their own right. rsc.org Boronic acid catalysis (BAC) leverages the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations under mild conditions. This approach is highly atom-economical as it avoids the need for stoichiometric activating agents. rsc.org

Fluorinated phenylboronic acids are particularly interesting as catalysts due to the electron-withdrawing nature of fluorine atoms. researchgate.net This property increases the Lewis acidity of the boron center, which can enhance its catalytic activity in several types of reactions. researchgate.net

Examples of reactions where boronic acids act as catalysts include:

Amide Bond Formation : Boronic acids can catalyze the direct condensation of carboxylic acids and amines to form amides by activating the carboxylic acid. rsc.org

Friedel-Crafts Reactions : They can activate alcohols to form carbocation intermediates, which then react with arenes or other nucleophiles. rsc.org

Nucleophilic Activation : By forming a tetrahedral adduct with diols or saccharides, boronic acids can increase the nucleophilicity of these substrates, facilitating their reaction with electrophiles. rsc.org

The enhanced Lewis acidity of fluorinated phenylboronic acids can accelerate these processes. While specific catalytic applications of this compound are not widely documented, the principles of BAC suggest that it could serve as an effective catalyst, with the fluorine substituents fine-tuning its reactivity and selectivity.

Mechanistic Insights into Lewis Acidity and Brønsted Acidity in Catalysis

Arylboronic acids are versatile catalysts primarily due to their amphoteric nature, exhibiting both Lewis and Brønsted acidity. The boron atom, with its vacant p-orbital, acts as a Lewis acid, capable of accepting an electron pair from a Lewis base, such as a carbonyl oxygen or a nitrogen atom. This interaction activates the substrate towards nucleophilic attack.

The catalytic activity of phenylboronic acids is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The presence of one chlorine and two fluorine atoms in this compound significantly enhances its Lewis acidity. These halogen atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the phenyl ring and, consequently, from the boron atom. This increased electrophilicity of the boron center makes it a more potent Lewis acid compared to unsubstituted phenylboronic acid. Studies on other highly fluorinated arylboronic acids, such as (3,4,5-trifluorophenyl)boronic acid, have demonstrated their efficacy as powerful catalysts in reactions like amidation, a direct consequence of their heightened Lewis acidity. orgsyn.org

The Brønsted acidity of the B(OH)₂ group is also modulated by these substituents. The increased Lewis acidity of the boron atom enhances the polarization of the B-O bonds, which in turn facilitates the deprotonation of the O-H bonds, making the compound a stronger Brønsted acid in the presence of a base. This dual acidity is crucial for many catalytic cycles where the boronic acid can activate both the electrophile (via Lewis acid interaction) and the nucleophile (via Brønsted acid/base interaction).

Comparative Acidity of Phenylboronic Acid Derivatives
CompoundpKaReference
Phenylboronic acid8.68 semanticscholar.orgresearchgate.net
4-Methoxyphenylboronic acid9.25 semanticscholar.orgresearchgate.net
meta-Trifluoromethylphenylboronic acidSlightly more acidic than Phenylboronic acid researchgate.net
para-Trifluoromethylphenylboronic acidSlightly more acidic than Phenylboronic acid researchgate.net
This compoundNot available (Expected to be < 8.68)N/A

Development of Organocatalytic and Metal-Free Catalytic Systems

The push towards greener and more sustainable chemistry has spurred the development of metal-free and organocatalytic reactions. Boronic acids, particularly those with enhanced acidity, are emerging as valuable catalysts in this domain, offering an alternative to often toxic or expensive transition metals.

Given its anticipated high Lewis acidity, this compound is an excellent candidate for an organocatalyst in various transformations. Research has shown that arylboronic acids bearing electron-withdrawing groups are highly efficient catalysts for the direct amidation of carboxylic acids with amines. orgsyn.org The proposed mechanism involves the activation of the carboxylic acid's carbonyl group by the Lewis acidic boron center, facilitating the nucleophilic attack by the amine. The enhanced electrophilicity of the boron in this compound would likely accelerate this process, potentially allowing for lower catalyst loadings and milder reaction conditions.

Other potential metal-free applications include:

Esterification Reactions: Catalyzing the formation of esters from carboxylic acids and alcohols through a similar carbonyl activation mechanism.

Condensation Reactions: Promoting reactions such as aldol (B89426) or Knoevenagel condensations by activating the carbonyl component.

Dehydration Reactions: Facilitating the removal of water in reactions where this is a key step.

The use of this compound in these systems aligns with the principles of organocatalysis, where a small organic molecule is used to accelerate a chemical reaction without the involvement of a metal center.

Exploration of Asymmetric Catalysis Using Chiral Fluorinated Boronic Acids

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern pharmaceutical and fine chemical production. While this compound is itself achiral, it serves as a powerful precursor for the in-situ formation of chiral catalysts.

A prevalent strategy involves the condensation of an achiral boronic acid with a chiral diol, most commonly a derivative of 1,1'-Bi-2-naphthol (BINOL). nih.govacs.orgmdpi.com This reaction forms a chiral boronate ester, which then functions as a chiral Lewis acid catalyst. The well-defined C₂-symmetric pocket of the BINOL ligand creates a chiral environment around the Lewis acidic boron center, enabling stereocontrol during the reaction.

The electronic properties of the arylboronic acid component are critical for the performance of these catalysts. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on this compound, is known to create a more potent Lewis acidic center in the resulting chiral boronate complex. mdpi.com This enhanced acidity can lead to higher reactivity and, in many cases, improved enantioselectivity in reactions such as:

Asymmetric Michael additions nih.govacs.org

Enantioselective allylborations

Asymmetric Petasis (borono-Mannich) reactions

Therefore, this compound is a highly promising building block for the development of new, highly active chiral Lewis acid catalysts for a range of enantioselective organic transformations. acs.org

Future Directions and Emerging Research Avenues for 3 Chloro 4,5 Difluorophenylboronic Acid

Integration of Continuous Flow Chemistry for Scalable Synthesis

The traditional batch synthesis of boronic acids can present challenges in terms of scalability, safety, and process control. Continuous flow chemistry offers a promising alternative, enabling reactions to be conducted in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency. mdpi.com

For the synthesis of 3-Chloro-4,5-difluorophenylboronic acid, the integration of continuous flow processes could offer significant advantages. Organolithium chemistry, often employed in boronic acid synthesis, can be hazardous on a large scale in batch reactors. scirp.org Flow chemistry mitigates these risks by utilizing small reaction volumes at any given time, thus enhancing process safety. mit.edu Furthermore, the precise control over reaction conditions in a flow setup can suppress side reactions, leading to a higher purity product. electrochemsci.org The scalability of continuous flow systems allows for a seamless transition from laboratory-scale synthesis to industrial production, ensuring consistent product quality. mdpi.com

Key Advantages of Continuous Flow Synthesis:

FeatureBenefit in this compound Synthesis
Enhanced Safety Minimizes risks associated with handling hazardous reagents and exothermic reactions. mit.edu
Improved Process Control Precise control over temperature, pressure, and mixing leads to higher yields and purity. acs.org
Scalability Allows for efficient and consistent production from grams to kilograms. scirp.org
Reduced Reaction Times Accelerated reaction rates due to improved heat and mass transfer. mdpi.com

Development of Novel and Highly Efficient Catalytic Systems

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The efficiency of these reactions is heavily dependent on the catalytic system employed, typically centered around a palladium catalyst and a ligand. Future research is focused on developing novel and more efficient catalytic systems that can overcome the challenges associated with the coupling of sterically hindered or electronically demanding substrates like this compound.

Recent advancements in catalyst development include the use of palladium precatalysts that are more stable and efficient. mit.edu The design of new phosphine (B1218219) ligands is also a key area of research, with a focus on creating ligands that can promote the coupling of challenging substrates under milder reaction conditions. mit.edu For fluorinated compounds, nickel-catalyzed cross-coupling reactions are also emerging as a powerful alternative, sometimes offering different reactivity and selectivity compared to palladium-based systems. beilstein-journals.orgnih.gov The development of catalysts that are recoverable and reusable is another important direction, aligning with the principles of green chemistry. mdpi.com

Emerging Trends in Catalysis:

Catalytic SystemPotential Impact on Reactions with this compound
Advanced Palladium Precatalysts Increased efficiency and faster reaction times for Suzuki-Miyaura couplings. mit.edupsu.edu
Novel Phosphine Ligands Enables coupling of sterically hindered and electron-deficient partners under milder conditions. mit.edu
Nickel-Based Catalysts Provides alternative reactivity for C-C bond formation, particularly for C-F bond activation. beilstein-journals.orgnih.gov
Heterogeneous Catalysts Facilitates catalyst recovery and reuse, leading to more sustainable processes. mdpi.com

Expansion into Advanced Materials Science Applications beyond Traditional Uses

The unique electronic properties conferred by the chlorine and fluorine substituents on the phenyl ring of this compound make it an attractive candidate for applications in advanced materials science. Boronic acids, in general, are being explored as versatile building blocks for the construction of functional polymers and covalent organic frameworks (COFs). rsc.org

The incorporation of fluorinated phenylboronic acids into polymer backbones can significantly alter the material's properties, including thermal stability, chemical resistance, and electronic characteristics. nih.gov These fluorinated polymers are being investigated for use in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org The ability of boronic acids to form reversible covalent bonds with diols can be exploited to create stimuli-responsive materials, such as hydrogels that can undergo self-healing or be used in controlled drug release systems. nih.govsemanticscholar.org

Potential Material Science Applications:

Application AreaRole of this compound
Organic Electronics As a monomer for synthesizing conjugated polymers with tailored electronic properties. rsc.org
Stimuli-Responsive Polymers For the creation of "smart" materials that respond to changes in pH or the presence of specific molecules. rsc.orgrsc.org
Covalent Organic Frameworks (COFs) As a building block for porous crystalline polymers with applications in gas storage and catalysis. acs.org
Functional Hydrogels To create cross-linked networks for applications in biomedicine and tissue engineering. nih.gov

Exploration of New Bioconjugation and Advanced Chemical Sensing Strategies

Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature that is particularly useful for the recognition of saccharides and other biologically important molecules. mdpi.comresearchgate.net This property is being harnessed to develop advanced chemical sensors and new bioconjugation strategies. The presence of fluorine atoms in this compound can modulate the acidity of the boronic acid group, which in turn can influence its binding affinity and selectivity for different diols. nih.govmdpi.com

Future research will likely focus on incorporating this fluorinated boronic acid into fluorescent probes for the detection of biologically relevant analytes. rsc.orgnih.gov These sensors could be used for monitoring glucose levels, detecting cancer biomarkers, or imaging specific cellular components. rsc.org In the realm of bioconjugation, this compound could be used to link therapeutic agents to targeting moieties, such as antibodies, for the development of targeted drug delivery systems. nih.gov

Biomedical Research Directions:

Research AreaPotential Application of this compound
Fluorescent Sensors Development of probes for the selective detection of carbohydrates, glycoproteins, and other biomolecules. rsc.orgnih.gov
Electrochemical Sensors Fabrication of sensor surfaces for the detection of dopamine (B1211576) and other neurotransmitters. electrochemsci.orgresearchgate.net
Bioconjugation As a linker for attaching drugs or imaging agents to biomolecules. nih.gov
Drug Delivery Creation of stimuli-responsive systems that release their payload in the presence of specific biological signals. nih.gov

High-Throughput Screening and Combinatorial Chemistry for the Discovery of Novel Derivatives

The versatility of this compound as a synthetic building block makes it an ideal starting point for the creation of large libraries of diverse molecules using combinatorial chemistry. wiley.com High-throughput screening of these libraries can then be employed to identify novel compounds with desirable biological activities. researchgate.netchemrxiv.org This approach has the potential to accelerate the drug discovery process by rapidly exploring a vast chemical space.

By reacting this compound with a wide array of coupling partners through Suzuki-Miyaura reactions, it is possible to generate libraries of biaryl compounds. These libraries can be screened for activity against various biological targets, such as enzymes or receptors, to identify potential new drug candidates. nih.govamazonaws.com The structural information gained from these screenings can then be used to design more potent and selective compounds. The development of automated synthesis platforms can further enhance the efficiency of this process, allowing for the rapid generation and testing of thousands of new derivatives.

Strategies for Derivative Discovery:

ApproachMethodology
Combinatorial Synthesis Parallel synthesis of a large number of compounds from a common scaffold. wiley.com
High-Throughput Screening Rapid screening of compound libraries for biological activity against specific targets. researchgate.net
Structure-Activity Relationship (SAR) Studies Systematic modification of the lead compound structure to optimize its biological activity. chemrxiv.org
Fragment-Based Drug Discovery Screening of smaller molecular fragments to identify those that bind to a biological target, which are then elaborated into more potent compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4,5-difluorophenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-boron exchange. For chloro-fluoro-substituted phenylboronic acids, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides (e.g., 3-chloro-4,5-difluorobromobenzene) are common precursors. Reaction optimization includes:

  • Temperature control : 80–100°C in anhydrous THF or dioxane .
  • Protecting groups : Use of pinacol boronic esters to stabilize intermediates .
  • Work-up : Acidic hydrolysis (1M HCl) to isolate the boronic acid .
    • Yield factors : Excess boronating agent (e.g., bis(pinacolato)diboron) and inert atmosphere (N₂/Ar) improve yields up to 70–85% .

Q. What analytical techniques are critical for characterizing this compound?

  • Key methods :

TechniquePurposeExample Data from Analogues
¹H/¹³C NMR Confirm substitution patternδ 7.8–8.2 ppm (aromatic protons)
HPLC Purity assessment (>95%)Retention time matched to standards
Melting Point Purity validation280–285°C (for 3,4-dichloro analogue)
FT-IR B-O bond identification~1350 cm⁻¹ (B-O stretch)

Q. How should this compound be stored to prevent degradation?

  • Best practices :

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis .
  • Solvent : Dissolve in dry THF or DMSO for long-term storage .
  • Handling : Use glove boxes for moisture-sensitive steps .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and fluorine substituents impact cross-coupling efficiency?

  • Mechanistic insights :

  • Electron-withdrawing effects : Fluorine and chlorine reduce electron density at boron, slowing transmetallation in Suzuki reactions. This requires optimized bases (e.g., K₂CO₃) and ligands (e.g., SPhos) .
  • Steric hindrance : Ortho-fluorine groups may hinder catalyst access, necessitating higher temperatures (100–120°C) .
    • Experimental validation : Compare coupling rates with meta-/para-substituted analogues via kinetic studies .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • DFT modeling :

  • Geometry optimization : Use B3LYP/6-311G(d,p) to calculate charge distribution (e.g., boron charge: +0.3 to +0.5) .
  • Frontier orbitals : HOMO-LUMO gaps indicate susceptibility to nucleophilic attack .
  • Case study : For 3-formylphenylboronic acid, DFT predicted regioselectivity in Diels-Alder reactions, validated experimentally .

Q. How can contradictory literature data on boronic acid stability be resolved?

  • Contradiction example : Some studies report room-temperature stability , while others recommend refrigeration .
  • Resolution strategy :

Accelerated degradation studies : Expose the compound to humidity (40–60% RH) and monitor via HPLC .

Comparative analysis : Test stability of this compound against analogues (e.g., 3,4-dichloro derivative) under identical conditions .

Mechanistic insight : Fluorine’s hydrophobicity may enhance stability compared to hydroxylated derivatives .

Methodological Notes

  • Synthetic protocols from chloro-fluoro analogues and computational frameworks provide transferable strategies.
  • Data discrepancies highlight the need for compound-specific validation, especially for sterically hindered systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4,5-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4,5-difluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.